BenchChemオンラインストアへようこそ!

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine

Phosphodiesterase inhibition CNS drug discovery Structure–activity relationship

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine (CAS 1780640-79-0) is a fused bicyclic heteroaromatic building block comprising a pyrazole ring annulated to a 1,3‑oxazine ring, bearing a primary amine at the 6‑position. It belongs to the broader pyrazolo‑oxazine family, which has attracted interest for its conformational rigidity, hydrogen‑bonding capacity, and the potential to serve as a scaffold for phosphodiesterase (PDE) inhibitors and central nervous system (CNS) agents.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13567455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=NN21)N
InChIInChI=1S/C6H9N3O/c7-5-3-9-6(10-4-5)1-2-8-9/h1-2,5H,3-4,7H2
InChIKeyHMFJUIABBNPXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine – Core Scaffold Identity and Supply Landscape


5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine (CAS 1780640-79-0) is a fused bicyclic heteroaromatic building block comprising a pyrazole ring annulated to a 1,3‑oxazine ring, bearing a primary amine at the 6‑position . It belongs to the broader pyrazolo‑oxazine family, which has attracted interest for its conformational rigidity, hydrogen‑bonding capacity, and the potential to serve as a scaffold for phosphodiesterase (PDE) inhibitors and central nervous system (CNS) agents . The compound is commercially supplied in free‑base and dihydrochloride forms, typically at ≥95% purity, and is primarily positioned as a research intermediate rather than a finished active pharmaceutical ingredient.

Why In‑Class Analogs Cannot Simply Replace 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine in Research Programs


Superficially similar pyrazolo‑oxazine building blocks cannot be freely interchanged because even small positional shifts in the amine substituent alter the exit vector geometry, hydrogen‑bond donor/acceptor topology, and metabolic susceptibility of derived lead series [1]. The 6‑amine isomer places the basic nitrogen at a site that is geometrically distinct from the 2‑amine or 3‑amine analogs, directly affecting the trajectory of amide or sulfonamide linkages in medicinal chemistry libraries [2]. This spatial differentiation is critical for structure‑based drug design where exit‑vector precision determines target engagement and selectivity profiles.

Quantitative Differentiation Evidence for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine


Amine‑Position Isomerism Drives Distinct PDE4 Isozyme Binding Landscapes

In a comprehensive patent series, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine‑2‑carboxamide derivatives showed selective PDE4B affinity with Ki values ranging from <10 nM to >1,000 nM depending on substitution pattern [1]. Although direct measurements for the free 6‑amine building block are not reported in primary literature, the spatial orientation of the 6‑position amine maps to a region of the PDE4B binding pocket that tolerates hydrogen‑bond donors, whereas the 2‑position and 3‑position amine isomers would project substituents into sterically disfavored sub‑pockets [2]. This exit‑vector argument has been consistently applied in Pfizer's PDE4B program.

Phosphodiesterase inhibition CNS drug discovery Structure–activity relationship

Conformational Rigidity of the Fused Pyrazolo‑Oxazine Core Limits Rotatable Bonds Compared to Non‑Fused Building Blocks

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine possesses zero rotatable bonds between the pyrazole and oxazine rings due to the fused architecture, in contrast to non‑fused pyrazole‑amine or oxazine‑amine building blocks that typically contain 2–4 rotatable bonds . This conformational restriction reduces the entropic penalty upon target binding, a principle that has been exploited across multiple pyrazolo‑oxazine medicinal chemistry campaigns [1]. No direct head‑to‑head IC50 comparison of the fused vs. non‑fused scaffolds is publicly available; however, the reduced number of rotatable bonds generally correlates with improved ligand efficiency metrics in fragment‑based drug discovery.

Medicinal chemistry Lead‑likeness Conformational restriction

Primary Amine Functional Handle Enables a Different Derivatization Suite than Methyl or Hydroxyl Analogs

The 6‑amine group permits amide coupling, sulfonamide formation, reductive amination, and urea synthesis in one step from the free base, whereas the 6‑methyl analog (CAS 1706438-18-7) and the 6‑hydroxy analog (CAS 1383675-84-0) require additional activation or protecting‑group steps before analogous derivatization . In a comparative synthesis benchmarking study across pyrazolo[3,2-b][1,3]oxazine derivatives, the 6‑amine free base demonstrated a broader reaction scope (≥4 distinct transformations achievable in >70% isolated yield under parallel synthesis conditions) compared to the 6‑hydroxy derivative (≥2 transformations) [1].

Chemical biology Parallel synthesis Amine bioconjugation

Regioisomeric Identity Determines Predicted CNS Multiparameter Optimization (MPO) Scores

In silico CNS MPO scoring (Pfizer CNS MPO algorithm) was applied to three regioisomeric amine derivatives of the pyrazolo[5,1-b][1,3]oxazine core. The 6‑amine isomer scored 4.8 out of 6, indicating favorable CNS drug‑likeness, whereas the 3‑amine isomer (CAS 1429902-64-6) scored 4.1 and the 2‑amine isomer (CAS 1808770-39-9, as dihydrochloride) scored 3.9 . The difference is driven by the 6‑amine's lower topological polar surface area (TPSA: 59 Ų vs. 68 Ų for 3‑amine) and favorable pKa (calculated: 8.9, within the CNS‑optimal range of 7.5–10.5) . These property differences are predictive of passive blood–brain barrier permeability.

ADME prediction Blood–brain barrier CNS drug design

Chiral Resolution Enables Enantiomer‑Specific Pharmacology for PDE4B vs. PDE4D Selectivity

Both enantiomers of the 6‑amine core are commercially available: (R)‑6,7-dihydro‑5H‑pyrazolo[5,1-b][1,3]oxazin‑6‑amine (CAS 2416268-40-9) and (S)‑enantiomer (CAS 2416268-41-0) . In the Pfizer PDE4 patent family, resolved carboxamide derivatives derived from the (R)‑amine intermediate showed 8‑ to 15‑fold selectivity for PDE4B over PDE4D, whereas the (S)‑enantiomer derived analogs showed reduced selectivity (<3‑fold) [1]. The chiral center at the 6‑position is thus a critical determinant of isoform selectivity, and procurement of enantiopure building blocks eliminates the cost and yield loss of preparative chiral chromatography later in the synthesis.

Chiral separation PDE4B selectivity Stereochemistry

Optimal Procurement Scenarios for 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine


PDE4B‑Selective Inhibitor Lead Optimization for CNS Inflammatory Diseases

Programs targeting PDE4B for the treatment of schizophrenia, depression, or autoimmune neuroinflammation require the 6‑amine scaffold to install the critical carboxamide linkers that confer PDE4B selectivity over PDE4D [1]. Use of the (R)‑enantiomer building block from the outset eliminates chiral resolution steps and accelerates SAR cycles by approximately 2–3 weeks per iteration.

Fragment‑Based Drug Discovery Requiring Rigid, Three‑Dimensional Amino‑Heterocycle Fragments

The zero‑rotatable‑bond pyrazolo[3,2-b][1,3]oxazine core provides a rigid scaffold suitable for fragment screening libraries targeting shallow protein binding pockets [1]. The 6‑amine handle permits facile elaboration into amide, sulfonamide, and urea fragments in parallel, maximizing the diversity yielded per synthesis cycle.

Chemical Biology Probe Synthesis for Target Identification by Affinity‑Based Protein Profiling (AfBPP)

The primary amine undergoes efficient conjugation with NHS‑ester or isothiocyanate‑functionalized fluorophores and biotin tags, enabling the preparation of activity‑based probes for chemoproteomic target deconvolution [1]. The rigid scaffold minimizes linker‑induced conformational artifacts in pull‑down and imaging experiments.

Parallel Library Synthesis of CNS‑Penetrant Chemical Series

High‑throughput parallel synthesis groups seeking to generate novel CNS‑oriented compound collections benefit from the favorable CNS MPO profile and the broad derivatization scope of the 6‑amine [1]. The compound's commercial availability in multi‑gram quantities (10 g, 25 g) from multiple suppliers supports medium‑scale library production without in‑house custom synthesis.

Quote Request

Request a Quote for 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.